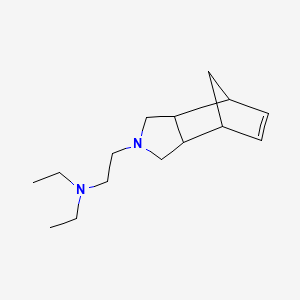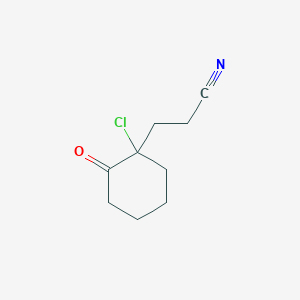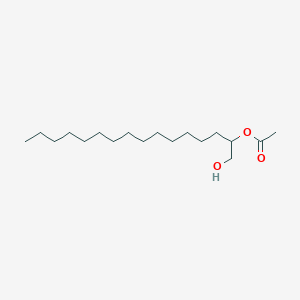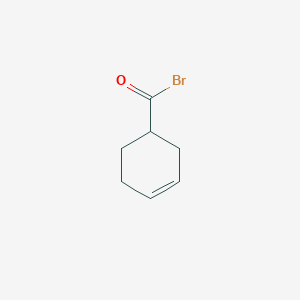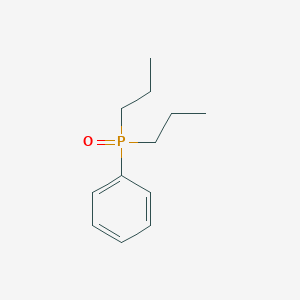
Oxo(phenyl)dipropyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo(phenyl)dipropyl-lambda~5~-phosphane: is a chemical compound with a unique structure that includes a phosphorus atom bonded to an oxo group, a phenyl group, and two propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorus trichloride (PCl3): as a starting material.
Grignard reagents: or to introduce the phenyl and propyl groups.
Oxidizing agents: such as hydrogen peroxide (H2O2) or oxygen (O2) to introduce the oxo group.
Industrial Production Methods
Industrial production methods for Oxo(phenyl)dipropyl-lambda~5~-phosphane would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(phenyl)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or remove it entirely.
Substitution: The phenyl and propyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines or phosphine hydrides.
Substitution: Formation of new organophosphorus compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the synthesis of other organophosphorus compounds and materials.
Wirkmechanismus
The mechanism by which Oxo(phenyl)dipropyl-lambda~5~-phosphane exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxo(diphenyl)(3-phenylpropyl)-lambda~5~-phosphane
- Oxo(phenyl)phosphane
Uniqueness
Oxo(phenyl)dipropyl-lambda~5~-phosphane is unique due to its specific combination of substituents, which can impart distinct chemical and physical properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
66232-91-5 |
|---|---|
Molekularformel |
C12H19OP |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
dipropylphosphorylbenzene |
InChI |
InChI=1S/C12H19OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
HXRVBPGQMACZOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(CCC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




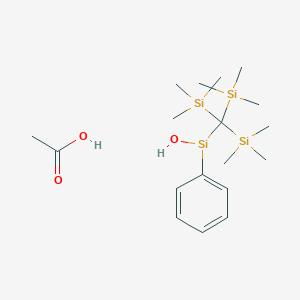
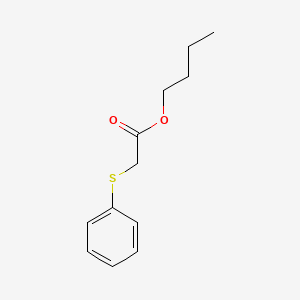

![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


